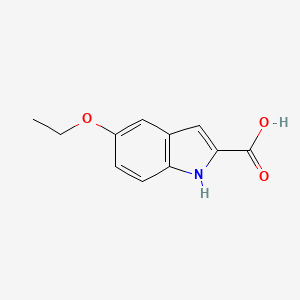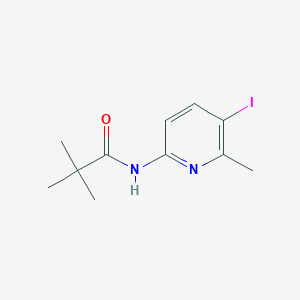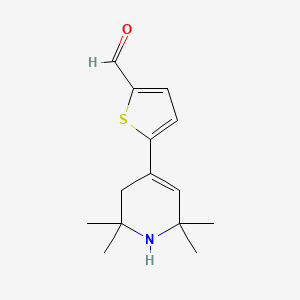
Acide 5-éthoxy-1H-indole-2-carboxylique
Vue d'ensemble
Description
5-Ethoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Applications De Recherche Scientifique
5-Ethoxy-1H-indole-2-carboxylic acid has various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
Indole derivatives are known to have a significant impact on physiological, biochemical, and metabolic processes in various organisms . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cell biology . For example, some indole derivatives have been reported to inhibit influenza A .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
The action of indole derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .
Analyse Biochimique
Biochemical Properties
5-Ethoxy-1H-indole-2-carboxylic acid plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in the metabolism of tryptophan, such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase . These interactions are essential for the synthesis of serotonin and other indole derivatives, which are vital for numerous physiological processes. The nature of these interactions often involves the binding of 5-Ethoxy-1H-indole-2-carboxylic acid to the active sites of these enzymes, influencing their catalytic activity and, consequently, the metabolic pathways they regulate.
Cellular Effects
5-Ethoxy-1H-indole-2-carboxylic acid has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival. Additionally, 5-Ethoxy-1H-indole-2-carboxylic acid can alter gene expression by acting as a ligand for nuclear receptors, thereby regulating the transcription of target genes involved in cellular metabolism and homeostasis.
Molecular Mechanism
The molecular mechanism of 5-Ethoxy-1H-indole-2-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to specific receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. For example, 5-Ethoxy-1H-indole-2-carboxylic acid can inhibit the activity of indoleamine 2,3-dioxygenase, an enzyme involved in tryptophan metabolism, thereby affecting the levels of tryptophan and its metabolites. Additionally, this compound can activate nuclear receptors, leading to changes in gene expression and subsequent alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Ethoxy-1H-indole-2-carboxylic acid can change over time due to its stability, degradation, and long-term effects on cellular function . This compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that 5-Ethoxy-1H-indole-2-carboxylic acid can have sustained effects on cellular function, including prolonged activation or inhibition of signaling pathways and gene expression changes.
Dosage Effects in Animal Models
The effects of 5-Ethoxy-1H-indole-2-carboxylic acid vary with different dosages in animal models . At low doses, this compound can have beneficial effects, such as modulating neurotransmitter levels and improving cognitive function. At high doses, 5-Ethoxy-1H-indole-2-carboxylic acid can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where specific dosages are required to achieve the desired therapeutic effects without causing significant toxicity.
Metabolic Pathways
5-Ethoxy-1H-indole-2-carboxylic acid is involved in several metabolic pathways, including the metabolism of tryptophan and the synthesis of serotonin and other indole derivatives . This compound interacts with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, influencing the metabolic flux and levels of metabolites. These interactions are crucial for maintaining the balance of neurotransmitters and other bioactive compounds in the body.
Transport and Distribution
The transport and distribution of 5-Ethoxy-1H-indole-2-carboxylic acid within cells and tissues involve specific transporters and binding proteins . This compound can be transported across cell membranes by amino acid transporters and can bind to plasma proteins, influencing its localization and accumulation in different tissues. The distribution of 5-Ethoxy-1H-indole-2-carboxylic acid is essential for its biological activity, as it determines the concentration of the compound at its target sites.
Subcellular Localization
The subcellular localization of 5-Ethoxy-1H-indole-2-carboxylic acid can affect its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 5-Ethoxy-1H-indole-2-carboxylic acid can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is crucial for its role in regulating cellular processes and maintaining cellular homeostasis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-1H-indole-2-carboxylic acid typically involves the reaction of 5-ethoxyindole with carbon dioxide under specific conditions. One common method includes the use of a palladium-catalyzed carbonylation reaction, where 5-ethoxyindole is reacted with carbon monoxide and an alcohol in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production methods for 5-Ethoxy-1H-indole-2-carboxylic acid often involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Types of Reactions:
Oxidation: 5-Ethoxy-1H-indole-2-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using halogens (chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Oxidized derivatives such as 5-ethoxy-1H-indole-2-carboxaldehyde.
Reduction: Reduced derivatives like 5-ethoxy-1H-indole-2-methanol.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Comparaison Avec Des Composés Similaires
5-Methoxy-1H-indole-2-carboxylic acid: Similar in structure but with a methoxy group instead of an ethoxy group.
5-Fluoro-1H-indole-2-carboxylic acid: Contains a fluorine atom instead of an ethoxy group.
5-Chloro-1H-indole-2-carboxylic acid: Contains a chlorine atom instead of an ethoxy group.
Uniqueness: 5-Ethoxy-1H-indole-2-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Propriétés
IUPAC Name |
5-ethoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-8-3-4-9-7(5-8)6-10(12-9)11(13)14/h3-6,12H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMBIHHDQRATDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360104 | |
| Record name | 5-Ethoxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93476-60-9 | |
| Record name | 5-Ethoxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![5-[(2-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1299179.png)



